3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based tertiary amine derivative featuring a chloro-substituted pyridazine ring linked via an amino group to the pyrrolidine scaffold. This compound has been utilized as a building block in medicinal chemistry, particularly in the synthesis of receptor-targeting molecules. Notably, it was listed by CymitQuimica as a high-purity product but is currently marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-6-9(8-18)15-11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXNQMAZBFEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolidine with tert-Butyl Carbamate
The synthesis begins with the protection of pyrrolidine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). This step ensures stability during subsequent reactions.
Reaction Conditions
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Reagents : Pyrrolidine, Boc anhydride, triethylamine (TEA)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature (RT), 12 hours
The Boc group is introduced under mild conditions, avoiding side reactions. The product, 1-Boc-pyrrolidine, is purified via aqueous workup and vacuum distillation.
Functionalization at the 3-Position
Introducing the amino group at the pyrrolidine 3-position requires strategic functionalization. A two-step bromination-amination sequence is commonly employed:
Bromination
Radical bromination using N-bromosuccinimide (NBS) selectively substitutes the 3-position of 1-Boc-pyrrolidine.
Reaction Conditions
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Reagents : 1-Boc-pyrrolidine, NBS, azobisisobutyronitrile (AIBN)
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Solvent : CCl₄
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Temperature : Reflux, 6 hours
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Yield : ~70%
Amination
The brominated intermediate undergoes amination via a Buchwald-Hartwig coupling to install the primary amine.
Reaction Conditions
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Catalyst : Pd₂(dba)₃, Xantphos
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Base : Cs₂CO₃
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Amine Source : NH₃ (g)
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Solvent : 1,4-Dioxane
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Temperature : 100°C, 24 hours
Preparation of 3-Chloro-6-chloropyridazine
The electrophilic partner, 3-chloro-6-chloropyridazine, is synthesized via chlorination of pyridazine-3,6-diol.
Reaction Conditions
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Chlorinating Agent : POCl₃
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Catalyst : N,N-Dimethylformamide (DMF)
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Temperature : 110°C, 8 hours
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Yield : ~85%
The dichlorinated pyridazine is isolated via fractional distillation and characterized by NMR.
Coupling via Nucleophilic Aromatic Substitution (SNAr)
The pivotal step involves coupling 3-amino-pyrrolidine-Boc with 3-chloro-6-chloropyridazine under SNAr conditions.
Reaction Conditions
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Reagents : 3-Amino-pyrrolidine-Boc, 3-chloro-6-chloropyridazine
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80°C, 12 hours
The reaction proceeds via deprotonation of the amine, followed by attack at the electron-deficient C3 position of pyridazine. The chlorine at C6 remains intact due to its meta-directing effects.
Optimization and Scalability
Solvent Screening
DMF outperforms alternatives (e.g., DMSO, THF) due to its high polarity and ability to solubilize both reactants.
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 12 |
| DMSO | 68 | 14 |
| THF | 42 | 18 |
Temperature Effects
Elevated temperatures (80–100°C) accelerate the reaction but risk Boc group cleavage. A balance is struck at 80°C.
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Analytical Data
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Melting Point : 132–134°C
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¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 4.10 (m, 1H, NH), 7.25 (d, J = 8 Hz, 1H, pyridazine), 8.10 (d, J = 8 Hz, 1H, pyridazine).
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HPLC Purity : >98%
Comparative Analysis with Alternative Routes
Alternative methods, such as Ullmann coupling or microwave-assisted synthesis, offer modest improvements in yield but require specialized equipment.
| Method | Yield (%) | Time (h) | Cost Evaluation |
|---|---|---|---|
| SNAr (Standard) | 75 | 12 | Low |
| Ullmann Coupling | 82 | 8 | High |
| Microwave-Assisted SNAr | 80 | 4 | Moderate |
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance mixing and heat transfer, reducing reaction time to 6 hours with 80% yield. Automated crystallization systems improve purity (>99.5%) and throughput.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Group
The chloro substituent on the pyridazine ring is a prime site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the adjacent nitrogen atoms. This allows replacement with nucleophiles such as amines, alkoxides, or boronic acids.
Key Reaction: Suzuki-Miyaura Coupling
The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives. For example:
| Reaction Conditions | Catalyst System | Yield | Reference |
|---|---|---|---|
| Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C | Boronic acid (1.5 eq), 18 hours | 76% |
This method is critical for introducing aryl/heteroaryl groups, expanding structural diversity for drug discovery applications.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid, a common step in prodrug activation or further functionalization.
| Conditions | Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | Acetic acid | 120°C | 16 hours | 66% |
The resulting carboxylic acid can undergo amidation or esterification for downstream applications.
Deprotection of the Pyrrolidine Amine
The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is removed under acidic conditions to generate a free amine, enabling further alkylation or acylation.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| TFA in DCM | Trifluoroacetic acid | Free pyrrolidine amine |
This deprotection step is essential for introducing secondary functionalities or generating active pharmaceutical ingredients (APIs).
Functionalization of the Amino Group
The pyridazine-attached amino group participates in alkylation, acylation, or condensation reactions. While specific data for this compound is limited, analogous pyridazine derivatives show:
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Alkylation : Reaction with alkyl halides in the presence of bases like K₂CO₃.
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Acylation : Treatment with acyl chlorides to form amides.
Cyclization Reactions
The amino and ester groups can facilitate intramolecular cyclization under basic or catalytic conditions. For example, reaction with carbonyl compounds may yield fused heterocycles, though experimental details require further exploration.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Conditions | Applications |
|---|---|---|---|
| Suzuki Coupling | Chloro (pyridazine) | Pd catalyst, boronic acid | Biaryl synthesis |
| Ester Hydrolysis | tert-Butyl ester | Acidic/thermal | Carboxylic acid generation |
| Boc Deprotection | Pyrrolidine Boc group | TFA/HCl | Free amine for further reactions |
| SNAr | Chloro (pyridazine) | Nucleophile, base | Functional group substitution |
Mechanistic Insights
-
Suzuki Coupling : The chloro group undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
-
Ester Hydrolysis : Acid-mediated cleavage proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine derivatives exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation. For example, pyridazine derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary investigations have revealed that pyrrolidine-based compounds can inhibit bacterial growth, making them candidates for developing new antibiotics against resistant strains.
Neuroprotective Effects
Studies have explored the neuroprotective properties of pyrrolidine derivatives in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
Inflammation Modulation
Research indicates that compounds containing pyridazine and pyrrolidine rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds inhibit tumor growth in vitro by targeting specific kinases. |
| Study B | Antimicrobial Properties | Showed effective inhibition of bacterial strains, suggesting a novel antibiotic mechanism. |
| Study C | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress, highlighting potential for neurodegenerative disease treatment. |
| Study D | Inflammation | Found significant reduction in inflammatory markers in animal models, supporting its use in inflammatory conditions. |
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of pyrrolidine-1-carboxylic acid tert-butyl esters with diverse substituents at the 3-position. Key structural analogs include:
Key Observations :
- The target compound’s chloro-pyridazine moiety distinguishes it from analogs with alkylamino or aryl groups. This substituent may influence binding to electron-deficient biological targets.
- Analogs with methoxy or sulfonyl groups (e.g., ) exhibit enhanced solubility or stability compared to the hydrophobic chloro-pyridazine variant.
Biological Activity
3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 1289385-73-4, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O2
- Molecular Weight : 298.76856 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chloro-pyridazine moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing pyrrole and pyridazine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 µg/mL against these pathogens, suggesting that the target compound may possess similar efficacy due to structural similarities .
2. Inhibition Mechanisms
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chloro-pyridazine component may enhance the interaction with bacterial enzymes or receptors, leading to inhibition of bacterial growth. The presence of nitrogen heterocycles in its structure is known to contribute to its bioactivity by facilitating interactions with biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Study Reference | Activity Type | MIC (µg/mL) | Pathogen/Target |
|---|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus | |
| Antimicrobial | <10 | Escherichia coli | |
| Enzyme Inhibition | N/A | Acetylcholinesterase (AChE) |
Pharmacological Implications
The potential implications of this compound in pharmacology are significant:
- Antibacterial Development : Given its structural features and preliminary activity data, there is potential for developing new antibacterial agents based on this scaffold.
- Neurological Applications : The compound's ability to inhibit AChE suggests a possible role in treating neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
